molecular formula C14H11NO2S2 B2402339 Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate CAS No. 861452-15-5

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate

Cat. No.: B2402339
CAS No.: 861452-15-5
M. Wt: 289.37
InChI Key: UPUGJYHYPFQXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action for “Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate” is not available from the sources .

Safety and Hazards

“Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate” is classified as a Hazard Class 6.1 substance. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing. It is also recommended to wash hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate typically involves the reaction of 5-benzyl-2-thiophenecarboxylic acid with methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is unique due to its combination of the isothiocyanate and carboxylate functional groups, which provide a distinct set of reactivity and stability characteristics. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

IUPAC Name

methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c1-17-14(16)12-8-11(19-13(12)15-9-18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUGJYHYPFQXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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